molecular formula C15H18N2O B7540178 1-(Quinolin-8-ylmethyl)piperidin-4-ol

1-(Quinolin-8-ylmethyl)piperidin-4-ol

Cat. No.: B7540178
M. Wt: 242.32 g/mol
InChI Key: OFFSITBAQCQHJD-UHFFFAOYSA-N
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Description

1-(Quinolin-8-ylmethyl)piperidin-4-ol is a synthetic hybrid molecule that integrates quinoline and piperidine pharmacophores, creating a versatile scaffold for advanced medicinal chemistry and drug discovery research. Its primary research value lies in its potential for multi-target therapeutic applications, particularly in the development of new anti-infective and central nervous system (CNS) active agents. In antimicrobial research, the 8-hydroxyquinoline moiety is a well-established privileged structure known for its potent, broad-spectrum biological activity . This core structure functions as an effective metal chelator, capable of binding essential metal ions that act as cofactors for numerous microbial enzymes; this chelation can disrupt critical physiological processes in pathogens, leading to the inhibition of growth or cell death . The piperidine ring, a ubiquitous feature in pharmaceuticals, significantly enhances the drug-like properties of the molecule, contributing to favorable bioavailability and metabolic stability . The strategic linkage of these two systems creates a synergistic structure that is of significant interest for developing novel antifungal and antibacterial agents, especially against resistant strains . Beyond infectious disease research, this compound holds substantial promise for neuropharmacology. The structural motif of combining quinoline with a nitrogen-containing heterocycle like piperidine is a recognized strategy for designing potential therapeutics for neurodegenerative conditions such as Parkinson's disease . These hybrids can exhibit dual functionality, acting as metal chelators to mitigate oxidative stress in the brain while simultaneously engaging with other biological targets. The piperidine subunit is a key building block present in numerous psychoactive compounds and dopaminergic agents, further underscoring the potential of 1-(Quinolin-8-ylmethyl)piperidin-4-ol as a precursor or lead compound for neuroscientific investigation . Researchers are leveraging this compound as a critical intermediate for the synthesis of more complex molecular architectures, including various Mannich base derivatives, to explore structure-activity relationships and optimize potency against specific biological targets . Its adaptable framework allows for functionalization at multiple sites, facilitating the creation of a diverse chemical library for high-throughput screening campaigns against novel targets in oncology, virology, and parasitology.

Properties

IUPAC Name

1-(quinolin-8-ylmethyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c18-14-6-9-17(10-7-14)11-13-4-1-3-12-5-2-8-16-15(12)13/h1-5,8,14,18H,6-7,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFSITBAQCQHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

The structural variations among piperidin-4-ol derivatives significantly influence their biological activity and physicochemical properties. Key analogs include:

Compound Name Substituents/Modifications Molecular Formula Key Structural Features
1-(Quinolin-8-ylmethyl)piperidin-4-ol (Target) Quinolin-8-ylmethyl group on piperidin-4-ol Not Provided Quinoline ring, hydroxyl group on piperidine
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Naphthalen-2-yloxypropyl and quinolin-3-yl groups C₂₆H₂₇N₂O₃ Extended alkyl chain, dual aromatic systems
1-(7-Fluoroquinolin-8-yl)piperidin-4-one Fluoro substitution at quinoline C7; ketone C₁₄H₁₃FN₂O Electron-withdrawing fluorine, ketone group
1-[(Thiophen-3-yl)methyl]piperidin-4-ol Thiophen-3-ylmethyl group C₁₀H₁₅NOS Sulfur-containing heterocycle
1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol Hydroxycyclopentylmethyl group C₁₁H₂₁NO₂ Cycloalkyl substitution

Key Observations :

  • The quinoline ring in the target compound and analogs (e.g., ) enhances aromatic interactions with receptors, while substitutions (e.g., fluorine in ) alter electronic properties.
  • The piperidin-4-ol scaffold provides a hydroxyl group for hydrogen bonding, unlike the ketone in , which may reduce polarity and solubility.
  • Heterocyclic replacements (e.g., thiophene in ) introduce distinct electronic and steric effects compared to quinoline.

Key Findings :

  • The compound in demonstrates potent 5-HT1F antagonism (Ki = 11 nM) with minimal off-target effects, making it a candidate for metabolic disorder therapeutics.
  • Nonspecific inhibitory effects at ≥3 μM concentrations highlight the importance of dose optimization .
  • Structural analogs like and lack reported receptor data but may exhibit divergent activities due to electronic or steric modifications.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Polarity/Solubility Considerations
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol 427.5 Moderate solubility due to extended hydrophobic chains
1-(7-Fluoroquinolin-8-yl)piperidin-4-one 244.3 Lower polarity (ketone vs. alcohol) may reduce solubility
1-[(Thiophen-3-yl)methyl]piperidin-4-ol 197.3 Sulfur atom may enhance lipophilicity

Key Insights :

  • The hydroxyl group in piperidin-4-ol derivatives improves aqueous solubility compared to ketone-containing analogs like .
  • Bulkier substituents (e.g., naphthalen-2-yloxypropyl in ) may limit membrane permeability despite enhancing receptor affinity.

Preparation Methods

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO): Enhance reaction rates but complicate purification.

  • Ethereal Solvents (THF, 2-Me-THF): Improve selectivity for mono-alkylation.

Catalytic Additives

  • Phase-Transfer Catalysts (e.g., TBAB): Boost interfacial reactions in biphasic systems.

  • DMAP: Accelerates acyl transfer in related esterifications, though less critical here.

Common Pitfalls

  • Moisture Sensitivity: Hydrolysis of 8-(chloromethyl)quinoline can reduce yields by 15–20%.

  • Exothermic Reactions: Uncontrolled heating in batch processes leads to dimerization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(Quinolin-8-ylmethyl)piperidin-4-ol, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis is typical, involving nucleophilic substitution between quinoline derivatives and piperidin-4-ol precursors. Key steps include:

  • Use of coupling agents (e.g., carbodiimides) to facilitate amide or sulfonamide bond formation.
  • Solvent selection (e.g., dichloromethane or ethanol) to enhance solubility and reaction efficiency.
  • Temperature control (20–60°C) to minimize side reactions.
    Purification via column chromatography or recrystallization is critical for isolating high-purity products (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., quinoline C8-CH₂ vs. piperidine N-substitution) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and intermediates .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies recommend:

  • Storage at –20°C in inert atmospheres (argon) to prevent oxidation of the piperidin-4-ol hydroxyl group.
  • Avoidance of aqueous solutions at pH > 8, where quinoline moieties may hydrolyze .

Advanced Research Questions

Q. What experimental strategies identify biological targets of 1-(Quinolin-8-ylmethyl)piperidin-4-ol in neurological studies?

  • Methodological Answer :

  • Radioligand Binding Assays : Use tritiated ligands (e.g., ³H-LSD) to quantify affinity for serotonin receptors (e.g., 5-HT1F, Ki = 11 nM) .
  • Functional cAMP Assays : GloSensor luciferase systems measure Gi/o-coupled receptor activity (e.g., inhibition by 47 nM Ki) .

Q. How can researchers resolve contradictions in activity data (e.g., nonspecific inhibition at high concentrations)?

  • Methodological Answer :

  • Dose-Response Curves : Establish EC50/IC50 values below 3 μM to avoid luminescence interference in cAMP assays .
  • Selectivity Screening : Compare binding affinities across receptor families (e.g., 5-HT1F vs. 5-HT2B, Ki = 343 nM) .

Q. What structure-activity relationship (SAR) insights guide optimization of quinoline-piperidine hybrids?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -NO₂) on the phenyl ring enhance receptor binding (e.g., 2-fluoro-4-nitrophenyl derivatives) .
  • Piperidine Modifications : Hydroxyl group alkylation reduces metabolic degradation but may lower solubility .

Q. How are analytical methods validated for quantifying the compound in biological matrices?

  • Methodological Answer :

  • Spectrophotometry : Fehling’s solution complexation (λ = 410 nm) quantifies quinolin-8-ol derivatives with LOD ≈ 0.1 μg/mL .
  • TLC Validation : Rf values (e.g., 0.45 in ethyl acetate/hexane) confirm identity against standards .

Q. What mechanistic studies explain the compound’s iron-chelating properties?

  • Methodological Answer :

  • UV-Vis Titration : Monitor bathochromic shifts in the presence of Fe³⁺/Fe²⁺ (e.g., λmax shift from 280 nm to 320 nm).
  • Docking Simulations : Predict binding sites using quinoline’s aromatic π-system and piperidine’s hydroxyl group .

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